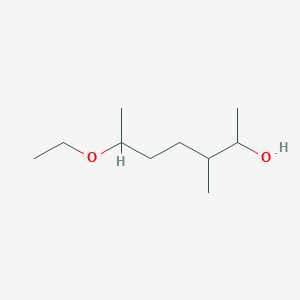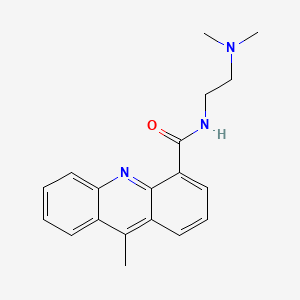![molecular formula C10H12N2O2S2 B14390356 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine CAS No. 89876-77-7](/img/structure/B14390356.png)
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 2-nitrophenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under basic conditions . The reaction proceeds through the nucleophilic attack of the thiomorpholine on the fluoronitrobenzene, resulting in the substitution of the fluorine atom with the thiomorpholine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-[(2-aminophenyl)sulfanyl]thiomorpholine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(2-aminophenyl)sulfanyl]thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antidiabetic, antimigraine, and antimicrobial agents.
Biological Studies: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The sulfur atom in the thiomorpholine ring can also interact with biological molecules, potentially affecting enzyme activity and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Nitrophenyl)sulfanyl]thiomorpholine: Similar structure but with the nitro group in a different position.
Morpholine Derivatives: Compounds with a morpholine ring instead of a thiomorpholine ring, which may have different chemical and biological properties.
Uniqueness
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine is unique due to the presence of both a nitrophenyl group and a thiomorpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
89876-77-7 |
|---|---|
Formule moléculaire |
C10H12N2O2S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)sulfanylthiomorpholine |
InChI |
InChI=1S/C10H12N2O2S2/c13-12(14)9-3-1-2-4-10(9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
Clé InChI |
CLJFYYVPENLUBV-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1SC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

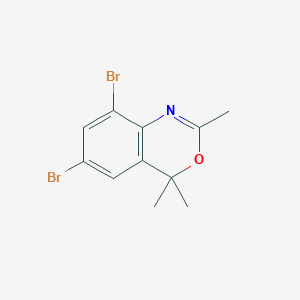
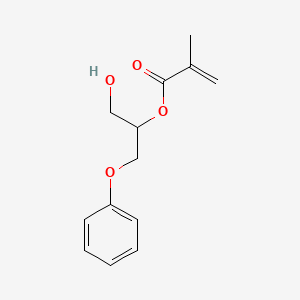
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
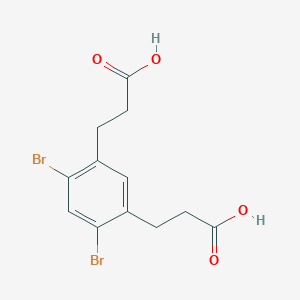
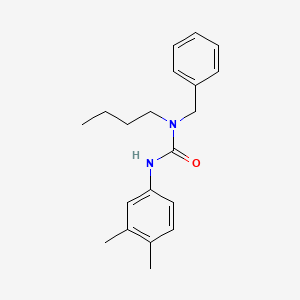
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)

